molecular formula C22H19Br2NO3 B041696 deltamethrin CAS No. 64364-02-9

deltamethrin

Cat. No.: B041696
CAS No.: 64364-02-9
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-QWFCFKBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltamethrin, also known as this compound, is a useful research compound. Its molecular formula is C22H19Br2NO3 and its molecular weight is 505.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-QWFCFKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium cyanide (0.80 g, 0.016 mole) was charged to a reaction vessel together with 25 ml of a mixture of water and tetrahydrofuran (1/1 by volume). 3-Phenoxybenzaldehyde (2.31 g, 0.012 mole) in 10 ml of water/tetrahydrofuran solution (1/1 by volume) was then added in one portion, and 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (4.4 g, 0.014 mole) was added dropwise over a 15 minute period. The reaction mixture was stirred for 2 hours at 20°, and the desired ester (6.97 g, 86% pure by glpc) was isolated as described in Example 1E. EXAMPLE 3
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

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